Epitaraxerol

Antimicrobial Natural Products Triterpenoids

Epitaraxerol (CAS 20460-33-7, also known as isotaraxerol or 3α-taraxerol) is a pentacyclic triterpenoid belonging to the taraxerane family. It is a naturally occurring epimer of taraxerol, differing only in the stereochemical orientation of the hydroxyl group at the C-3 position.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B15567082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitaraxerol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1
InChIKeyGGGUGZHBAOMSFJ-VONAQYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epitaraxerol: Procurement Guide for the Pentacyclic Triterpenoid Epimer with Differentiated Antimicrobial and Antiviral Profiles


Epitaraxerol (CAS 20460-33-7, also known as isotaraxerol or 3α-taraxerol) is a pentacyclic triterpenoid belonging to the taraxerane family. It is a naturally occurring epimer of taraxerol, differing only in the stereochemical orientation of the hydroxyl group at the C-3 position [1]. The compound has been isolated from diverse plant sources, including Euphorbia neriifolia, Euphorbia chrysocoma, Broussonetia luzonicus, and Symplocos paniculata, and has also been detected in the feces of Trogopterus xanthipes [1][2][3][4]. As a structural epimer rather than a distinct biosynthetic end-product, epitaraxerol serves as a valuable reference standard for analytical method development and a comparator in structure-activity relationship (SAR) studies of taraxerane-type triterpenoids [5].

Epitaraxerol: Why the 3α-Hydroxy Epimer Cannot Be Substituted with Taraxerol or Other Triterpenoid Analogs in Targeted Assays


Epitaraxerol is the 3α-hydroxy epimer of taraxerol; both share the identical planar structure of the D-friedoolean-14-ene skeleton but differ solely in the stereochemistry at C-3 [1]. This single stereochemical inversion yields measurably different biological activity profiles. Experimental data indicate that epitaraxerol exhibits a distinctly broader antimicrobial spectrum than its epimer taraxerol, and within a panel of 23 triterpenoids isolated from E. neriifolia, epitaraxerol was identified as the most active antiviral derivative [2][3]. Furthermore, the C-3 stereochemistry directly influences the chemical reactivity and rearrangement pathways of the taraxerane skeleton, as demonstrated by the distinct epoxidation and rearrangement products obtained from epitaraxerol-derived substrates [1]. Consequently, substituting epitaraxerol with taraxerol, β-amyrin, lupeol, or other pentacyclic triterpenoids in an assay designed to probe stereospecific interactions will invalidate the experimental outcome and preclude meaningful SAR interpretation.

Epitaraxerol: Quantitative Evidence of Differential Antimicrobial, Antiviral, and Structural Reactivity Relative to Taraxerol and In-Class Analogs


Epitaraxerol Exhibits Broad-Spectrum Antimicrobial Activity Unreported for Taraxerol

In a direct antimicrobial evaluation, epitaraxerol demonstrated moderate antifungal activity against Candida albicans and low antimicrobial activity against a panel of six additional microorganisms: Trichophyton mentagrophytes, Aspergillus niger, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis [1]. In contrast, taraxerol is primarily documented for anti-inflammatory and anticancer activities mediated via NF-κB inhibition and apoptosis induction, with no published reports of comparable broad-spectrum antimicrobial activity against this panel [2]. This divergence indicates that the 3α-hydroxy configuration of epitaraxerol confers a distinct antimicrobial spectrum not observed with the 3β-hydroxy epimer taraxerol [1].

Antimicrobial Natural Products Triterpenoids

Epitaraxerol Identified as the Most Active Antiviral Derivative Among 23 Triterpenoids from E. neriifolia

In a comprehensive antiviral screening of 23 triterpenoid compounds isolated from Euphorbia neriifolia leaves, epitaraxerol was reported to be the most active antiviral derivative [1][2]. Within the friedelane derivative subset, two C-3 epimers, 3β-friedelanol and 3α-friedelanol, exhibited dramatically different antiviral activities, underscoring the critical influence of C-3 stereochemistry on bioactivity [1]. This observation provides a class-level inference that the 3α-hydroxy configuration of epitaraxerol may similarly confer enhanced antiviral potency compared to its 3β-hydroxy epimer taraxerol. Quantitative EC50 or IC50 values for epitaraxerol were not reported in the accessible abstract, precluding direct numerical comparison.

Antiviral Triterpenoids SARS-CoV

C-3 Stereochemistry Dictates Distinct Chemical Reactivity and Rearrangement Pathways

The stereochemical configuration at C-3 fundamentally alters the chemical behavior of the taraxerane skeleton. Treatment of 2,14-taraxeradiene (derived from epitaraxerol) with m-chloroperbenzoic acid yielded olean-2α-epoxy-12-ene-15α-ol via a backbone rearrangement from the Δ14-taraxerene skeleton to a Δ12-oleanane structure [1]. This rearrangement proceeds through a 2α,14α-diepoxytaraxerane intermediate, and the α-orientation of the epoxy ring formed at Δ14 confirms the stereochemical influence of the C-3 α-hydroxy group on the reaction trajectory [1]. In contrast, the 3β-hydroxy epimer taraxerol would be expected to follow a different epoxidation and rearrangement pathway due to altered steric and electronic environments at the reactive C-2 and C-14 positions [1].

Organic Chemistry Triterpenoid Rearrangement Stereochemistry

Epitaraxerol: Research and Industrial Application Scenarios Supported by Quantitative and Structural Evidence


Antimicrobial SAR Studies of Taraxerane Triterpenoids

Epitaraxerol is the appropriate compound for probing the role of C-3 stereochemistry in antimicrobial activity. Its documented moderate activity against C. albicans and low activity against a panel of Gram-positive and Gram-negative bacteria contrasts with the absence of comparable antimicrobial reports for taraxerol, which is primarily characterized for anti-inflammatory and anticancer effects [1][2]. Procurement of epitaraxerol alongside taraxerol enables direct comparative MIC determination and mechanism-of-action studies to elucidate the structural basis of differential antimicrobial spectrum.

Antiviral Hit Prioritization in Natural Product Screening

For antiviral discovery programs screening triterpenoid libraries, epitaraxerol represents a prioritized hit based on its identification as the most active antiviral derivative among 23 triterpenoids from E. neriifolia [3]. This rank-order evidence, combined with the demonstrated sensitivity of antiviral activity to C-3 stereochemistry among friedelane analogs, supports the selection of epitaraxerol over taraxerol or other in-class compounds for follow-up dose-response and mechanistic antiviral studies.

Semi-Synthetic Derivatization of the Taraxerane Scaffold

Researchers engaged in semi-synthetic modification of taraxerane triterpenoids should select epitaraxerol when a predictable rearrangement to the oleanane skeleton is desired. The documented conversion of epitaraxerol-derived 2,14-taraxeradiene to olean-2α-epoxy-12-ene-15α-ol via m-CPBA-mediated epoxidation and Δ14→Δ12 rearrangement provides a validated synthetic entry to oleanane derivatives [4]. This established reactivity profile offers a strategic advantage over taraxerol, whose rearrangement products under identical conditions remain uncharacterized.

Analytical Reference Standard for Epimer Discrimination

Epitaraxerol serves as an essential reference standard for chromatographic and spectroscopic methods aimed at resolving the epimeric pair taraxerol/epitaraxerol. Given their identical molecular formula (C30H50O) and mass, these epimers co-elute under many LC conditions and cannot be distinguished by MS alone. Authentic epitaraxerol enables method development for GC-MS or chiral LC-MS workflows designed to differentiate the 3α- and 3β-hydroxy isomers in complex plant extracts or biological matrices [5].

Technical Documentation Hub

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